molecular formula C13H16F3NO4S B12429488 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid

Cat. No.: B12429488
M. Wt: 339.33 g/mol
InChI Key: KZQQUBYIRNCQIL-UHFFFAOYSA-N
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Description

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a complex organic compound with the molecular formula C13H16F3NO4S and a molecular weight of 339.34 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonamido moiety, which is further connected to a pentanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various research and industrial applications .

Biological Activity

3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive understanding of its effects and mechanisms.

Chemical Structure and Properties

The compound's structure features a trifluoromethyl group , which is known for enhancing lipophilicity and biological activity. The presence of the benzenesulfonamide moiety contributes to its interaction with biological targets, particularly enzymes and receptors.

Structural Formula

CxHyF3N2O2S\text{C}_x\text{H}_y\text{F}_3\text{N}_2\text{O}_2\text{S}

Research indicates that compounds with trifluoromethyl and sulfonamide groups often exhibit significant inhibitory activity against various enzymes, particularly carbonic anhydrases . These enzymes play crucial roles in physiological processes including respiration and fluid balance.

  • Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase activity, which is vital for maintaining pH balance in biological systems. This inhibition can lead to alterations in cellular functions, potentially offering therapeutic benefits in conditions like glaucoma and edema .
  • Antimicrobial Properties : Studies have suggested that the incorporation of the trifluoromethyl group enhances the antimicrobial efficacy of sulfonamide derivatives. The compound has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
This compound5085%
Control (No treatment)-0%

Study 2: Carbonic Anhydrase Inhibition

Another investigation focused on the inhibition of carbonic anhydrase by this compound, revealing an IC50 value of approximately 25 µM, which positions it as a competitive inhibitor among other tested sulfonamides.

CompoundIC50 (µM)Type of Inhibition
This compound25Competitive
Acetazolamide (Standard)10Competitive

Properties

Molecular Formula

C13H16F3NO4S

Molecular Weight

339.33 g/mol

IUPAC Name

3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid

InChI

InChI=1S/C13H16F3NO4S/c1-3-8(2)11(12(18)19)17-22(20,21)10-6-4-5-9(7-10)13(14,15)16/h4-8,11,17H,3H2,1-2H3,(H,18,19)

InChI Key

KZQQUBYIRNCQIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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